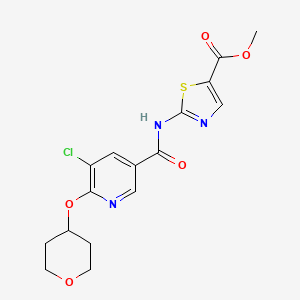![molecular formula C24H19N3O B2666931 8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-20-0](/img/structure/B2666931.png)
8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a derivative of quinoline, a type of heterocyclic compound . Quinoline and its derivatives are known for their wide range of biological and pharmacological activities . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. For example, compounds similar to “this compound” have been synthesized by reacting hydrazino-naphthyridine with chloroquinoline-carbaldehydes, followed by cyclization under microwave irradiation.Molecular Structure Analysis
Structural analyses of pyrazolo[4,3-c]quinoline derivatives reveal intricate molecular geometries and interactions. Studies involving X-ray crystallography have provided insights into the supramolecular structures, demonstrating weak hydrogen bonding and π-π stacking interactions that contribute to the stability and packing of these molecules in the solid state.Chemical Reactions Analysis
The chemical reactivity of pyrazolo[4,3-c]quinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups. These compounds participate in various chemical reactions, such as cyclocondensation and regioselective acylation, which have been explored for synthesizing novel compounds with potential biological activities .Applications De Recherche Scientifique
Supramolecular Aggregation
Research by Portilla et al. (2005) explored the impact of substitution on the supramolecular aggregation of dihydrobenzopyrazoloquinolines, including 8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. This study highlighted the molecule's ability to form complex three-dimensional framework structures through hydrogen bonding, which is critical in understanding its potential applications in material science and pharmaceuticals (Portilla et al., 2005).
Synthesis Methods
The synthesis of compounds related to this compound was studied by Mogilaiah et al. (2003), who described a microwave-assisted synthesis method. This approach offers a faster and more efficient route for creating such compounds, which is valuable for pharmaceutical and chemical industries (Mogilaiah et al., 2003).
Ligand Development for Estrogen Receptor
A study by Kasiotis et al. (2006) reported the synthesis of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor. These findings are particularly relevant in developing new therapeutic agents targeting estrogen receptors, common in breast cancer treatments (Kasiotis et al., 2006).
Environmental Chemistry
Rajesh et al. (2011) utilized a novel "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones, which included compounds related to this compound. This green chemistry approach is significant for environmental sustainability and efficient chemical synthesis (Rajesh et al., 2011).
Spectroscopic and Crystallographic Investigations
Prasath et al. (2015) conducted an extensive study on the spectroscopic and crystallographic properties of pyrazole-appended quinolinyl chalcones, which are structurally related to this compound. These investigations provide insights into the physical and chemical characteristics essential for various scientific and industrial applications (Prasath et al., 2015).
Antimicrobial Evaluation
El-Gamal et al. (2016) synthesized derivatives of 6-methoxy-1H-pyrazolo[3,4-b]quinoline, related to this compound, and evaluated their antimicrobial properties. The study provided valuable data for developing new antimicrobial agents, which is crucial in the ongoing fight against drug-resistant bacteria (El-Gamal et al., 2016).
Mécanisme D'action
Orientations Futures
Quinoline derivatives have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . Therefore, the development of new synthetic methods and the exploration of their biological activities remain an active and growing area of interest both in academia and industry . The study of enzyme inhibition and the development of novel antimicrobial or therapeutic agents by targeting specific protein kinases are potential future directions.
Propriétés
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-10-17(11-9-16)23-21-15-25-22-13-12-19(28-2)14-20(22)24(21)27(26-23)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABLQFGOKJYGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
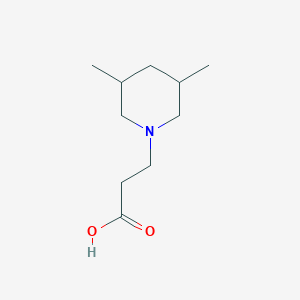
![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)
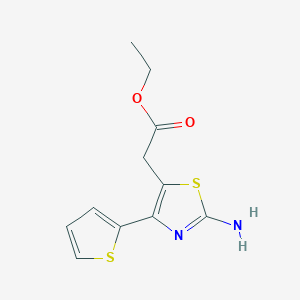
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)

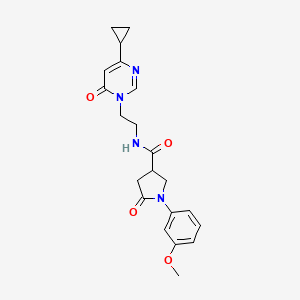
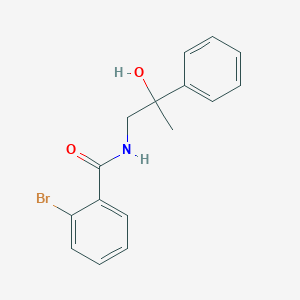


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)


![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666869.png)
